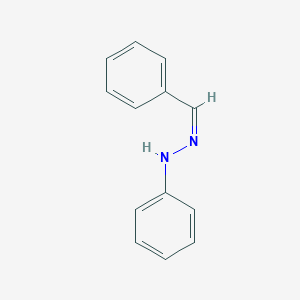

trans,trans-1,4-Diphenyl-1,3-butadien

Übersicht

Beschreibung

Trans,trans-1,4-Diphenyl-1,3-butadiene is a chemical compound that reacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which are used for the carbocyclization with dichloroalkanes .

Synthesis Analysis

The synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene often involves the Wittig reaction, which is used to synthesize larger molecules from smaller ones by connecting them with carbon-carbon double bonds . In this process, benzyltriphenylphosphonium chloride with an addition of sodium hydroxide is used to generate the ylide. The ylide is then reacted with cinnamaldehyde to synthesize either (E,E) or (E,Z) isomers of 1,4-diphenyl-1,3-butadiene .Molecular Structure Analysis

The molecular structure of trans,trans-1,4-Diphenyl-1,3-butadiene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trans,trans-1,4-Diphenyl-1,3-butadiene reacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which are used for the carbocyclization with dichloroalkanes . It can also be used as a reactant to synthesize 2,5-diphenylthiophene by oxidation reaction with potassium sulfide and DMSO .Physical and Chemical Properties Analysis

The physical and chemical properties of trans,trans-1,4-Diphenyl-1,3-butadiene can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Synthese von 2,5-Diphenylthiophen

trans,trans-1,4-Diphenyl-1,3-butadien: kann als Reaktant bei der Synthese von 2,5-Diphenylthiophen verwendet werden. Dies wird durch eine Oxidationsreaktion mit Kaliumsulfid und DMSO erreicht . Die resultierende Verbindung, 2,5-Diphenylthiophen, findet aufgrund ihrer halbleitenden Eigenschaften Anwendung in der organischen Elektronik.

Herstellung von Furanderivaten

Eine weitere Anwendung betrifft die Synthese von Furanderivaten. Insbesondere wird This compound verwendet, um 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan über eine nickelkatalysierte Hydrobenzylierungsreaktion mit Furfural in Gegenwart von N2H4 herzustellen . Furanderivate sind in der Pharmazeutik und Agrochemie von Bedeutung.

Ligand für Silber(I)-Koordinationsverbindungen

Diese Verbindung kann als Ligand zur Herstellung von Silber(I)-Koordinationsverbindungen dienen, wenn sie mit Silber(I)-Salzen umgesetzt wird . Diese Polymere haben potenzielle Anwendungen in der Katalyse und Materialwissenschaft.

Metall-Dien-Reagenzien mit Rieke-Metallen

This compound: reagiert mit Rieke-Metallkomplexen von Barium und Strontium, um Metall-Dien-Reagenzien zu bilden. Diese Reagenzien werden dann zur Carbocyclisierung mit Dichloralkanen verwendet . Solche Reaktionen sind bei der Synthese komplexer organischer Moleküle von Wert.

Wirkmechanismus

Target of Action

Trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a chemical compound that has been used in various chemical reactions . .

Mode of Action

The mode of action of DPB is primarily through its involvement in chemical reactions. For instance, DPB can be used as a reactant to synthesize 2,5-diphenylthiophene by oxidation reaction with potassium sulfide and DMSO . It can also react with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which is used for the carbocyclization with dichloroalkanes .

Biochemical Pathways

DPB is involved in the synthesis of various compounds, affecting the biochemical pathways related to these compounds. For example, it can be used to synthesize 2,5-diphenylthiophene and 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan . .

Result of Action

The result of DPB’s action is the formation of new compounds through chemical reactions . .

Action Environment

The action of DPB can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the photoisomerization of DPB has been studied extensively, and it has been found that this process can be influenced by light . .

Safety and Hazards

Trans,trans-1,4-Diphenyl-1,3-butadiene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and handle in accordance with good industrial hygiene and safety practice .

Zukünftige Richtungen

Research on trans,trans-1,4-Diphenyl-1,3-butadiene has shown that single methyl group substitution on the p-position of the phenyl ring or the conjugated C=C bond has been found to enhance the photoisomerization efficiency . This presents useful physical insights on how to tune the photoisomerization of the substituted DPB .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene can be achieved through a series of reactions starting from benzene.", "Starting Materials": [ "Benzene", "1,3-butadiene", "Bromobenzene", "Sodium hydride", "Palladium(II) acetate", "Triphenylphosphine", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Methanol" ], "Reaction": [ "1. Bromination of benzene using bromobenzene and iron(III) bromide to form bromobenzene", "2. Dehydrohalogenation of bromobenzene using sodium hydride to form styrene", "3. Palladium-catalyzed cross-coupling reaction of styrene and 1,3-butadiene using palladium(II) acetate and triphenylphosphine to form trans,trans-1,4-Diphenyl-1,3-butadiene", "4. Extraction of trans,trans-1,4-Diphenyl-1,3-butadiene from the reaction mixture using diethyl ether", "5. Purification of trans,trans-1,4-Diphenyl-1,3-butadiene using hydrochloric acid, sodium bicarbonate, sodium chloride, and magnesium sulfate", "6. Recrystallization of trans,trans-1,4-Diphenyl-1,3-butadiene from methanol to obtain pure product" ] } | |

CAS-Nummer |

886-65-7 |

Molekularformel |

C16H14 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |

InChI-Schlüssel |

JFLKFZNIIQFQBS-MFUUIURDSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |

SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |

| 886-65-7 | |

Physikalische Beschreibung |

Cream odorless crystalline powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Synonyme |

Distyryl |

Dampfdruck |

0.000354 [mmHg] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans,trans-1,4-Diphenyl-1,3-butadiene?

A1: trans,trans-1,4-Diphenyl-1,3-butadiene has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.

Q2: What spectroscopic data is available for characterizing trans,trans-1,4-Diphenyl-1,3-butadiene?

A2: Various spectroscopic techniques have been employed to characterize this molecule. These include UV-visible absorption [, ] and fluorescence spectroscopy [, , ]. These techniques provide information on electronic transitions, excited state behavior, and interactions with different environments. Additionally, electron spin resonance (ESR) spectroscopy has been used to study the radical cation of trans,trans-1,4-Diphenyl-1,3-butadiene generated within zeolites [].

Q3: How does the photoisomerization of trans,trans-1,4-Diphenyl-1,3-butadiene occur?

A3: trans,trans-1,4-Diphenyl-1,3-butadiene exhibits rich photochemistry, undergoing isomerization upon light absorption. Studies have identified several mechanisms for this process:

- One-Bond Twist (OBT): Involves rotation around one of the central C=C double bonds. []

- Bicycle Pedal (BP): A concerted rotation around two bonds, leading to trans-cis isomerization. [, ]

- Hula-Twist (HT): A complex twisting motion involving multiple bonds. []

Q4: What is the role of methyl substitution on the photoisomerization efficiency of trans,trans-1,4-Diphenyl-1,3-butadiene?

A4: Computational studies using ab initio trajectory surface hopping dynamics simulations have shown that single methyl group substitution at specific positions on the phenyl ring or the conjugated C=C bond can enhance the photoisomerization efficiency of trans,trans-1,4-Diphenyl-1,3-butadiene derivatives. [] The closer the methyl substitution is to the central C=C bond, the greater the impact on the photoisomerization product distribution. []

Q5: How do different solvents influence the photophysical properties of trans,trans-1,4-Diphenyl-1,3-butadiene?

A5: Solvent polarity and polarizability significantly affect the photophysical behavior of trans,trans-1,4-Diphenyl-1,3-butadiene. For instance, the emission spectra and radiative rates demonstrate a continuous shift with increasing solvent polarizability, suggesting solvent-induced changes in the energy levels of the excited states (2Ag and 1Bu). [] Furthermore, non-radiative decay rates, often attributed to trans-cis isomerization, vary considerably in different solvent classes like alkanes, perfluoroalkanes, and alcohols. This variation suggests a complex interplay between solvent friction and the reaction barrier for isomerization. []

Q6: Can trans,trans-1,4-Diphenyl-1,3-butadiene participate in Diels-Alder reactions?

A6: Yes, trans,trans-1,4-Diphenyl-1,3-butadiene acts as a diene in Diels-Alder reactions. Studies have investigated the influence of solvents [] and pressure [] on the volume of activation and the overall reaction volume for its Diels-Alder reaction with tetracyanoethylene.

Q7: How is trans,trans-1,4-Diphenyl-1,3-butadiene used in material science?

A7: trans,trans-1,4-Diphenyl-1,3-butadiene can be incorporated into materials like pressure-sensitive adhesives []. Its presence can be analyzed using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [].

Q8: What are the implications of trans,trans-1,4-Diphenyl-1,3-butadiene in environmental science?

A8: The migration of trans,trans-1,4-Diphenyl-1,3-butadiene from food packaging materials, such as polyamide films, into food simulants has been studied. [] This research is crucial for understanding the potential for human exposure to this compound and ensuring food safety.

Q9: How is computational chemistry employed in studying trans,trans-1,4-Diphenyl-1,3-butadiene?

A9: Computational methods like ab initio calculations and density functional theory (DFT) have been used to study various aspects of trans,trans-1,4-Diphenyl-1,3-butadiene. These studies provide insights into:

- Conformational analysis: Determining the relative energies of different conformers, such as s-trans and s-cis. []

- Photoisomerization mechanisms: Modeling the potential energy surfaces and identifying transition states and conical intersections involved in photoisomerization pathways. [, ]

- Interactions with other molecules: Studying complex formation with cyclodextrins. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)